NH-bis(PEG3-t-butyl ester)

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUKFOGFKFISJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to NH-bis(PEG3-t-butyl ester): A Versatile Linker for Advanced Drug Development

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the landscape of advanced drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a drug's efficacy, selectivity, pharmacokinetics, and overall therapeutic index.[1][2] Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools for medicinal chemists.[3][4] This guide provides an in-depth technical overview of NH-bis(PEG3-t-butyl ester), a heterobifunctional PEG linker designed for versatility and precision in the construction of complex therapeutic modalities.

NH-bis(PEG3-t-butyl ester) is a branched PEG derivative featuring a central secondary amine and two terminal carboxylic acids protected as t-butyl esters.[5][6] This unique architecture provides a strategic platform for sequential conjugation, while the hydrophilic PEG chains enhance the solubility and biocompatibility of the final conjugate, addressing common challenges in drug development.[7][8] This document will elucidate the core physicochemical properties, synthesis, and applications of this linker, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective implementation.

Core Physicochemical Properties and Molecular Structure

A thorough understanding of the molecular and physical characteristics of NH-bis(PEG3-t-butyl ester) is paramount for its successful application. These properties dictate its reactivity, solubility, and influence on the overall characteristics of the final bioconjugate.

Molecular Identity

-

Chemical Name: di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate[5]

-

CAS Number: 1814901-03-5[5]

Structural and Physicochemical Data Summary

The properties of NH-bis(PEG3-t-butyl ester) are summarized in the table below, providing a clear reference for experimental design.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₂₆H₅₁NO₁₀ | Defines the exact elemental composition and is fundamental for mass spectrometry analysis and formulation calculations.[5] |

| Molecular Weight | 537.69 g/mol | Crucial for stoichiometric calculations in conjugation reactions and for characterizing the final product.[5] |

| Appearance | Colorless to pale yellow oil or solid | Provides a qualitative measure of purity; significant deviation may indicate degradation or impurities. |

| Solubility | Soluble in Water, DMSO, DCM, DMF | High solubility in a range of aqueous and organic solvents provides versatility in reaction conditions and formulation, a key advantage of PEG-containing linkers.[3][8] |

| Purity | Typically >95% | High purity is essential to ensure reproducible and well-defined conjugation, minimizing side reactions and simplifying purification of the final product. |

| Storage Condition | -20°C | Recommended for long-term storage to prevent degradation of the ester and amine functionalities. |

| Key Functional Groups | Secondary Amine (-NH-), two t-Butyl Esters (-COO-tBu) | The amine serves as a nucleophile for conjugation, while the t-butyl esters are protecting groups for carboxylic acids, allowing for a two-stage reaction strategy.[5] |

| PEG Moiety | Two PEG3 (triethylene glycol) arms | The PEG chains impart hydrophilicity, which can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially decrease immunogenicity of the final conjugate.[4][7][10] The flexibility of the PEG arms is also critical for enabling optimal orientation in ternary complex formation in PROTACs.[11] |

Strategic Synthesis and Functionalization

The utility of NH-bis(PEG3-t-butyl ester) lies in its heterobifunctional nature, which allows for a controlled, stepwise approach to building complex molecules. This section outlines the general synthetic logic and provides detailed protocols for the key transformations.

General Synthetic Approach

While a detailed, multi-step synthesis from basic starting materials is beyond the scope of this guide, the general strategy for creating such bifunctional PEG linkers involves the desymmetrization of oligo(ethylene glycol)s.[12][13] One terminus is functionalized to eventually become the amine, while the other is modified to incorporate the carboxylic acid, which is then protected as a t-butyl ester.

Experimental Protocols: A Step-by-Step Guide

The true value of this linker is realized in its application. The following protocols detail the two primary chemical transformations: the deprotection of the t-butyl esters to reveal the carboxylic acids, and the subsequent coupling of these acids to an amine-containing molecule.

Protocol 1: Deprotection of t-Butyl Esters via Acidolysis

This procedure removes the t-butyl protecting groups to yield the free dicarboxylic acid, which is then available for conjugation.

-

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the t-butyl ester bond through an acid-catalyzed elimination mechanism, generating a stable tertiary carbocation (which forms isobutylene gas) and the desired carboxylic acid.[14] Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.[15]

-

Materials:

-

NH-bis(PEG3-t-butyl ester)

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolution: Dissolve the NH-bis(PEG3-t-butyl ester) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

-

Acid Addition: To the stirring solution, add an equal volume of TFA (e.g., 5 mL of TFA for 5 mL of DCM). The final solution is a 1:1 (v/v) mixture of DCM and TFA.[16]

-

Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[17]

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.[17]

-

Precipitation & Isolation: Dissolve the resulting oily residue in a minimal amount of DCM and precipitate the deprotected product by adding it dropwise to a flask of cold diethyl ether with vigorous stirring.

-

Drying: Collect the precipitated product by filtration or decantation and dry under vacuum. The resulting product is the di-acid form of the linker, often as a TFA salt.

-

Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the coupling of the newly deprotected di-acid linker to a molecule containing a primary amine (e.g., an E3 ligase ligand in PROTAC synthesis).

-

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[18] This intermediate is unstable in aqueous solutions. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS ester.[19] This semi-stable ester then efficiently reacts with a primary amine to form a stable amide bond.[20]

-

Materials:

-

Deprotected di-acid linker from Protocol 1

-

Amine-containing molecule for conjugation

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or a suitable reaction buffer (e.g., 0.1 M MES, pH 4.5-5 for the activation step)[19]

-

Quenching solution (e.g., hydroxylamine)

-

-

Procedure:

-

Activation of Carboxylic Acids:

-

Dissolve the di-acid linker in the appropriate anhydrous solvent (like DMF) or activation buffer.

-

Add EDC (typically 1.5 equivalents per carboxyl group) and NHS (typically 1.2 equivalents per carboxyl group).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.[19]

-

-

Coupling Reaction:

-

Add the amine-containing molecule (typically 1.0-1.2 equivalents per carboxyl group) to the activated linker solution.

-

If using a buffered system, adjust the pH to 7.2-8.0 for the coupling step.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.

-

-

Quenching: Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.[19]

-

Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application in PROTAC Development: A Mechanistic Overview

A primary application of NH-bis(PEG3-t-butyl ester) is in the synthesis of PROTACs.[13] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[2]

The NH-bis(PEG3-t-butyl ester) serves as a versatile scaffold for constructing the linker. The central amine can be functionalized with a POI ligand, and after deprotection, the two terminal carboxylic acids can be coupled to two E3 ligase ligands, or vice versa. The PEG chains play a crucial role by:

-

Enhancing Solubility: Improving the aqueous solubility of the often-hydrophobic PROTAC molecule.[2][7]

-

Providing Flexibility: Allowing the POI and E3 ligase to adopt an optimal orientation for the formation of a stable and productive ternary complex.[11]

-

Optimizing Pharmacokinetics: The hydrophilic nature of the PEG linker can improve the metabolic stability and circulation half-life of the PROTAC.[8]

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the logical flow of synthesizing a PROTAC using NH-bis(PEG3-t-butyl ester) as the core linker component.

Caption: General workflow for PROTAC synthesis.

Mechanism of PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The diagram below outlines this key cellular pathway.

Caption: PROTAC mechanism of action.

Conclusion and Future Outlook

NH-bis(PEG3-t-butyl ester) represents a sophisticated and highly valuable tool in the arsenal of the modern drug developer. Its defined structure, coupled with the beneficial physicochemical properties imparted by the PEG chains, provides a robust platform for the rational design and synthesis of complex therapeutics like PROTACs and other bioconjugates. The ability to perform sequential, controlled conjugations through the strategic use of its amine and protected carboxyl functionalities offers a significant advantage in constructing well-defined and reproducible drug candidates. As the field of targeted therapeutics continues to evolve, the demand for such versatile and enabling linker technologies will undoubtedly grow, further cementing the role of molecules like NH-bis(PEG3-t-butyl ester) at the forefront of pharmaceutical innovation.

References

- BenchChem. (2025). A Comprehensive Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers in Drug Development. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs. BenchChem.

-

D'Souza, A. A., & Devarajan, P. V. (2015). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Center for Biotechnology Information. [Link]

-

ADC Review. (n.d.). PEG Linkers. ADC Review. [Link]

- BenchChem. (2025).

-

Kamath, A. V., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]

- G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. G-Biosciences.

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

- Technology Networks. (n.d.).

-

Naol, B., et al. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

-

Kuchar, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Center for Biotechnology Information. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

- ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker....

- ResearchGate. (2015). How can I deprotect esters using TFA?.

- BenchChem. (2025).

- Google Patents. (n.d.). EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use.

- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?.

- BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem.

- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.

- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

- Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Amerigo Scientific.

- BroadPharm. (n.d.). Amino-PEG3-t-butyl ester, 252881-74-6. BroadPharm.

- MedchemExpress. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). MedchemExpress.

- ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.

- BOC Sciences. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | CAS 218440-29-9. BOC Sciences.

- MedKoo Biosciences. (n.d.). NH-bis(PEG3-t-butyl ester). MedKoo Biosciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medkoo.com [medkoo.com]

- 6. medkoo.com [medkoo.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. precisepeg.com [precisepeg.com]

- 10. chempep.com [chempep.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

NH-bis(PEG3-t-butyl ester) CAS number and structure

An In-Depth Technical Guide to NH-bis(PEG3-t-butyl ester): A Branched Linker for Advanced Therapeutic Development

Abstract

This technical guide provides a comprehensive analysis of NH-bis(PEG3-t-butyl ester), a branched polyethylene glycol (PEG) linker that has become a critical tool in modern drug discovery and development. We will explore its chemical structure, physicochemical properties, and its pivotal role in the synthesis of complex therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers field-proven insights, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging this versatile molecule for targeted protein degradation and other bioconjugation applications.

Physicochemical Properties and Structural Analysis

NH-bis(PEG3-t-butyl ester) is a precisely designed chemical entity featuring a central secondary amine functional group from which two identical PEGylated arms extend. Each arm consists of three ethylene glycol units and is terminated with a tert-butyl (t-butyl) ester. This unique branched architecture provides a distinct set of properties that are highly advantageous for the construction of complex bioconjugates.

Core Compound Specifications

The fundamental properties of NH-bis(PEG3-t-butyl ester) are summarized below, providing a quantitative basis for its application in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 1814901-03-5 | [1][2][3][4] |

| Molecular Formula | C₂₆H₅₁NO₁₀ | [1][3] |

| Molecular Weight | 537.69 g/mol | [1][3] |

| IUPAC Name | di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate | [3] |

| Purity | Typically >96% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage | -20°C | [4] |

Structural Elucidation and Functional Roles

The structure of NH-bis(PEG3-t-butyl ester) is central to its function as a heterobifunctional linker.

-

Central Secondary Amine (-NH-): This nucleophilic amine serves as a primary conjugation point. It can readily react with electrophiles such as activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones to form stable covalent bonds.[2][3][4]

-

Dual PEG3 Arms: The two triethylene glycol chains are the core of the linker's utility. The ether oxygens within the PEG chains impart significant hydrophilicity, which helps to mitigate the poor aqueous solubility often associated with complex small molecules like PROTACs.[5] This enhanced solubility is critical for improving a drug candidate's pharmacokinetic (PK) profile. Furthermore, the flexibility of the PEG chains allows for optimal spatial orientation of the conjugated ligands, which is crucial for facilitating intramolecular interactions, such as the formation of a ternary complex in PROTACs.[5]

-

Terminal t-Butyl Esters (-COOtBu): These groups serve as robust protecting groups for the terminal carboxylic acids. The t-butyl esters are stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This orthogonality allows for a controlled, stepwise synthetic strategy where the carboxylic acids can be deprotected and activated for subsequent conjugation.

Core Application: Synthesis of PROTACs

The primary and most impactful application of NH-bis(PEG3-t-butyl ester) is in the construction of PROTACs. These heterobifunctional molecules are designed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[5][6]

The PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The linker's role is not merely to connect the two ends; its length and composition are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase). This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome.[5]

A General Synthetic Workflow Using NH-bis(PEG3-t-butyl ester)

The structure of NH-bis(PEG3-t-butyl ester) lends itself to a modular synthetic approach. A common strategy involves a two-stage coupling process after deprotection of the ester groups. This allows for the sequential attachment of the POI ligand and the E3 ligase ligand.

Experimental Protocols

The following protocols provide a self-validating framework for the use of NH-bis(PEG3-t-butyl ester) in PROTAC synthesis. These are generalized procedures and may require optimization based on the specific properties of the ligands being conjugated.

Protocol 1: Deprotection of t-Butyl Esters

This procedure removes the t-butyl protecting groups to reveal the terminal carboxylic acids, which are essential for the subsequent coupling reactions.

Materials:

-

NH-bis(PEG3-t-butyl ester)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve NH-bis(PEG3-t-butyl ester) in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.

-

Add TFA to the solution in a 1:1 ratio with the DCM (e.g., 10 mL of TFA).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of both t-butyl groups (mass decrease of 112.12 Da).

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine solution, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

The resulting di-acid intermediate can often be used in the next step without further purification.

Protocol 2: First Amide Coupling Reaction

This protocol describes the coupling of one of the deprotected carboxylic acids to an amine-containing ligand (e.g., an E3 ligase ligand like pomalidomide or a POI ligand).

Materials:

-

Deprotected di-acid linker from Protocol 3.1

-

Amine-containing ligand (Ligand 1-NH₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the di-acid linker (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acids. Causality Note: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acids into activated esters, making them highly susceptible to nucleophilic attack by the amine.

-

Add the amine-containing ligand (Ligand 1-NH₂, 1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated product.

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Conclusion

NH-bis(PEG3-t-butyl ester) is a powerful and versatile tool for medicinal chemists and drug development professionals. Its well-defined structure, incorporating hydrophilic and flexible PEG arms with orthogonally protected carboxyl groups, provides a strategic advantage for the synthesis of complex therapeutics.[5] Its successful application as a linker in PROTACs highlights its ability to favorably modulate physicochemical properties and enable the assembly of molecules capable of inducing targeted protein degradation. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this valuable chemical linker in advancing next-generation therapies.

References

-

Amerigo Scientific. NH-bis(PEG3-t-butyl ester). Available from: [Link].

Sources

The Bifunctional Nature of NH-bis(PEG3-t-butyl ester): A Technical Guide for Advanced Bioconjugation and Drug Development

In the landscape of modern therapeutic development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule is no longer a mere spacer but a critical component dictating the efficacy, pharmacokinetics, and overall success of a drug candidate. This guide provides an in-depth technical analysis of NH-bis(PEG3-t-butyl ester), a versatile and strategically designed bifunctional linker, for researchers, chemists, and drug development professionals. We will delve into its core chemical attributes, strategic applications, and provide field-proven protocols to empower your research and development endeavors.

Deciphering the Molecular Architecture and Strategic Advantages

NH-bis(PEG3-t-butyl ester) is a branched polyethylene glycol (PEG) derivative featuring a central secondary amine from which two PEG3 arms extend, each terminating in a t-butyl ester protected carboxylic acid.[1][2][3] This unique architecture offers a confluence of desirable properties for the synthesis of complex biomolecules.

Key Structural Features and Their Implications:

-

Central Secondary Amine: This nucleophilic amine serves as a primary conjugation point, readily reacting with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and carbonyls.[1][2] Its secondary nature can also impart a degree of steric hindrance, which can be strategically leveraged to control reactivity.

-

Dual PEG3 Spacers: The two polyethylene glycol chains, each comprising three ethylene glycol units, bestow significant hydrophilicity to the linker and any conjugate it is incorporated into.[4][5] This is a critical feature for improving the aqueous solubility and bioavailability of often large and hydrophobic therapeutic molecules like PROTACs.[4] Furthermore, the flexibility of the PEG chains provides an optimal spatial orientation for the linked moieties to interact with their respective biological targets.[4][5]

-

Terminal t-Butyl Esters: The carboxylic acid functionalities are masked by t-butyl ester protecting groups.[6][7] This protection is robust under a variety of reaction conditions, including those typically used for amine-reactive conjugations, but can be cleanly and efficiently removed under acidic conditions to unveil the terminal carboxylic acids for subsequent coupling reactions.[8][9][10]

The strategic combination of these features allows for a modular and controlled approach to the synthesis of heterobifunctional molecules, a cornerstone of modern drug design.

The Bifunctional Reactivity: A Stepwise Approach to Complex Conjugates

The true utility of NH-bis(PEG3-t-butyl ester) lies in the orthogonal reactivity of its functional groups, enabling a sequential and directional synthesis. This step-by-step control is paramount in the construction of precisely defined molecular architectures.

Leveraging the Central Amine: The First Conjugation

The initial synthetic handle is the central secondary amine. Its nucleophilicity allows for efficient coupling to a molecule of interest (Molecule A) that bears a suitable electrophilic group. A common strategy involves the reaction with a carboxylic acid on Molecule A in the presence of a peptide coupling reagent.

Common Coupling Chemistries for the Secondary Amine:

-

Amide Bond Formation: Reaction with a carboxylic acid using standard peptide coupling reagents like HATU, HBTU, or EDC/NHS.[11][12][13]

-

Reaction with Activated Esters: Direct reaction with N-hydroxysuccinimide (NHS) esters.[1]

-

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine/enamine, which is then reduced to a stable amine linkage.

The choice of coupling chemistry will depend on the functional groups present on Molecule A and the desired stability of the resulting linkage.

Unmasking the Carboxylic Acids: The Deprotection Step

Once the first molecule is conjugated to the central amine, the next step involves the deprotection of the t-butyl esters to reveal the two terminal carboxylic acids. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.[8][9]

The mechanism of deprotection involves the protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid.[10][14] The t-butyl cation is then typically scavenged or eliminated as isobutylene gas.[14]

The Second Wave of Conjugation: Engaging the Carboxylic Acids

With the terminal carboxylic acids now available, the linker is ready for the second conjugation step, attaching two molecules of a second substrate (Molecule B), or potentially two different molecules if a controlled stoichiometry is employed. These carboxylic acids can be activated to react with nucleophiles, most commonly primary or secondary amines on Molecule B, to form stable amide bonds.

Core Applications in Drug Development

The unique bifunctional and branched nature of NH-bis(PEG3-t-butyl ester) makes it a valuable tool in several areas of drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis: Bridging the Target and the E3 Ligase

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][15][16] NH-bis(PEG3-t-butyl ester) can serve as a versatile linker to connect the target protein ligand to the E3 ligase ligand.[15] The branched nature of this linker allows for the potential to create multivalent PROTACs, which may enhance the avidity of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general framework. Optimization of reaction conditions (e.g., concentration, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: Amide Coupling to the Central Secondary Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule A-COOH) to the central amine of NH-bis(PEG3-t-butyl ester).

Materials:

-

NH-bis(PEG3-t-butyl ester)

-

Molecule A-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve NH-bis(PEG3-t-butyl ester) (1 equivalent) and Molecule A-COOH (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 2: Deprotection of t-Butyl Esters

This protocol outlines the removal of the t-butyl protecting groups to expose the terminal carboxylic acids.[8][9]

Materials:

-

Conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the t-butyl ester-protected compound in a 1:1 mixture of TFA and DCM.[9] A typical concentration is 0.1 M.

-

Stir the reaction mixture at room temperature for 1-4 hours.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Co-evaporate with toluene to remove residual TFA.[17] The crude product can be used directly in the next step or purified if necessary.

Protocol 3: Amide Coupling to the Terminal Carboxylic Acids

This protocol describes the coupling of an amine-containing molecule (Molecule B-NH2) to the deprotected carboxylic acids.

Materials:

-

Deprotected conjugate from Protocol 2

-

Molecule B-NH2

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Dissolve the deprotected di-acid (1 equivalent) in anhydrous DMF.

-

Add HATU (2.4 equivalents) and DIPEA (6 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acids.

-

Add Molecule B-NH2 (2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work-up and purify the final conjugate as described in Protocol 1.

Data Presentation and Visualization

Table 1: Physicochemical Properties of NH-bis(PEG3-t-butyl ester)

| Property | Value | Reference |

| CAS Number | 1814901-03-5 | [1][3] |

| Molecular Formula | C26H51NO10 | [3] |

| Molecular Weight | 537.69 g/mol | [3] |

| Purity | >96% | [3] |

Diagram 1: Chemical Structure of NH-bis(PEG3-t-butyl ester)

Caption: Molecular structure of NH-bis(PEG3-t-butyl ester).

Diagram 2: General Workflow for PROTAC Synthesis

Sources

- 1. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Pivotal Role of PEG Chains in the Biocompatibility of NH-bis(PEG3-t-butyl ester)

Executive Summary

The conjugation of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a foundational strategy in pharmaceutical and biomaterial sciences for enhancing biocompatibility.[1][2][3][4] This guide provides a detailed technical examination of the mechanisms by which PEG chains confer biocompatibility, with a specific focus on their role in the context of NH-bis(PEG3-t-butyl ester), a heterobifunctional linker. We will dissect the physicochemical principles of the PEG-induced "stealth" effect, including the formation of a hydration layer and steric hindrance, which collectively minimize protein adsorption and immune recognition.[5][6][7] Furthermore, this guide presents field-proven experimental protocols for validating biocompatibility and discusses the critical parameters, such as PEG chain length and density, that influence in vivo performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation for advanced therapeutic and diagnostic applications.

Introduction to PEGylation and Biocompatibility

PEGylation is the process of attaching PEG, a non-ionic, hydrophilic polyether, to molecules ranging from small drugs to large proteins and nanoparticle surfaces.[2][4] This modification has become a cornerstone of drug development because it profoundly improves the pharmacological profile of the conjugated entity.[3] Key benefits include enhanced water solubility, extended circulatory half-life by reducing renal clearance, and, most critically, improved biocompatibility.[4][8]

Biocompatibility , in this context, refers to the ability of a material to perform its desired function without eliciting a detrimental local or systemic response in the host.[9][10] For systemically administered agents, this primarily means evading recognition and clearance by the immune system, particularly the mononuclear phagocyte system (MPS).[6]

The molecule NH-bis(PEG3-t-butyl ester) is a bifunctional linker.[11][12] Its structure features a central amine group for conjugation and two arms, each containing a short PEG chain (three ethylene oxide units) terminated with a t-butyl ester. The t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acids, allowing for sequential conjugation reactions.[11][13] The presence of the discrete PEG3 chains is not merely a spacer; it is a deliberate design choice to impart crucial biocompatibility characteristics to the final conjugate.

The Physicochemical Basis of PEG-Mediated Biocompatibility

The "stealth" properties conferred by PEG chains stem from two interconnected physical phenomena that occur at the molecule-biofluid interface.

The Hydration Layer: A Protective Water Cloud

The ether oxygen atoms along the PEG backbone are highly hydrophilic and form strong hydrogen bonds with water molecules.[14][15] Each ethylene oxide unit can bind two to three water molecules, creating a tightly associated, dynamic layer of water around the PEGylated surface.[1] This hydration shell acts as a physical and energetic barrier, making it thermodynamically unfavorable for proteins to displace the water molecules and adsorb onto the underlying surface.[14][15] This is a primary mechanism for preventing biofouling.[9]

Steric Hindrance: A Flexible Physical Shield

The PEG chains are highly flexible and mobile, sweeping out a large hydrodynamic volume in aqueous solution.[5][16] This dynamic motion creates a physical "shield" that sterically repels the approach of larger biomolecules like proteins and opsonins.[17][18] The effectiveness of this steric barrier is a function of both the length (molecular weight) and the surface grafting density of the PEG chains.[17][19] Longer chains provide a more potent shielding effect, and a dense "brush" conformation is more effective at preventing protein adsorption than a less dense "mushroom" conformation.[17][20]

The combination of the hydration layer and steric hindrance drastically reduces opsonization—the process where proteins (opsonins) adsorb to a foreign surface, marking it for clearance by phagocytic cells.[6][19] By minimizing opsonization, PEGylated materials can evade the MPS, leading to significantly prolonged circulation times in the bloodstream.[6][21]

Caption: Mechanism of PEG-mediated protein repulsion.

Experimental Validation of Biocompatibility

A systematic evaluation of biocompatibility is mandated by regulatory bodies (e.g., ISO 10993 standards) and is critical for preclinical development.[22] A panel of in vitro and in vivo assays is used to screen materials and predict their biological response.

Key In Vitro Assays

In vitro assays provide a rapid and cost-effective first pass assessment of a material's potential toxicity and interactions with blood components.

| Assay Type | Specific Test | Principle | Relevance |

| Cytotoxicity | MTT or MTS Assay | Measures the metabolic activity of cells (mitochondrial reductase activity) after exposure to the material's extract. A decrease in activity indicates cell death or reduced proliferation.[10] | Assesses the general toxicity of leachable substances from the material. |

| Hemocompatibility | Hemolysis Assay (ASTM F756) | Measures the amount of hemoglobin released from red blood cells (RBCs) upon contact with the material.[22][23] | Critical for any material intended for blood contact, as RBC lysis is a direct measure of material-induced damage. |

| Thrombogenicity | Platelet Adhesion/Activation | Quantifies the adhesion and activation of platelets on the material surface. | Indicates the potential of the material to trigger blood clot formation. |

| Immunological Response | Complement Activation Assay | Measures the activation of the complement system, a key component of the innate immune response. | Evaluates the potential for the material to cause an inflammatory response. |

In Vivo Evaluation

Following successful in vitro screening, in vivo studies are conducted to understand the material's behavior in a complex biological system.

-

Pharmacokinetics and Biodistribution: After intravenous administration, the concentration of the PEGylated entity is measured in the blood over time to determine its circulation half-life.[21] Tissues and organs are harvested at various time points to quantify accumulation, identifying primary sites of clearance (e.g., liver, spleen, kidneys).[21][24]

-

Histopathology: Tissues surrounding an implant or from major organs are examined microscopically to assess for signs of inflammation, tissue damage, or other adverse reactions.[25]

Caption: Experimental workflow for biocompatibility assessment.

Protocols and Methodologies

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the ISO 10993-5 standard for testing medical device extracts.

Objective: To assess the potential cytotoxic effect of leachables from a material functionalized with NH-bis(PEG3-t-butyl ester).

Methodology:

-

Material Extraction:

-

Prepare the test material (e.g., a polymer film coated with the PEGylated compound) with a surface area-to-volume ratio of 3 cm²/mL in serum-free cell culture medium.

-

Prepare a negative control (high-density polyethylene) and a positive control (organotin-stabilized PVC) under the same conditions.

-

Incubate all samples at 37°C for 24 hours with gentle agitation.

-

After incubation, centrifuge the extracts to remove any particulates and collect the supernatant.

-

-

Cell Culture:

-

Seed L929 mouse fibroblast cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Cell Exposure:

-

Remove the old medium from the cells and replace it with 100 µL of the prepared material extracts (test, negative control, positive control). Include a blank media control.

-

Incubate the plate for another 24 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the MTT-containing medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the blank media control: Viability (%) = (Abs_test / Abs_blank) * 100.

-

According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.[10]

-

Protocol 2: Hemolysis Assay (Direct Contact Method)

This protocol is a simplified representation based on the ASTM F756-17 standard.

Objective: To quantify the degree of red blood cell (RBC) lysis caused by direct contact with the PEGylated material.

Methodology:

-

Blood Preparation:

-

Obtain fresh whole blood (e.g., rabbit or human) containing an anticoagulant (e.g., citrate).

-

Dilute the blood with phosphate-buffered saline (PBS) to a final hemoglobin concentration of approximately 10 mg/mL.

-

-

Sample Preparation:

-

Place the test material into a test tube.

-

Prepare a positive control tube with an equivalent volume of deionized water (causes 100% hemolysis).

-

Prepare a negative control tube with an equivalent volume of PBS (causes 0% hemolysis).

-

-

Incubation:

-

Add 10 mL of the diluted blood to each tube.

-

Incubate all tubes at 37°C for 3 hours with gentle, constant agitation.

-

-

Analysis:

-

After incubation, centrifuge the tubes at 800 g for 15 minutes to pellet intact RBCs and material.

-

Carefully collect the supernatant from each tube.

-

Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percent hemolysis using the formula: Hemolysis (%) = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

-

Materials are typically classified based on their hemolytic index. According to ASTM F756, a hemolytic percentage above 5% is generally considered hemolytic.[26] A value below 2% is considered non-hemolytic.[22]

-

Challenges and Future Directions

Despite its widespread success, PEGylation is not without challenges. The "Accelerated Blood Clearance" (ABC) phenomenon has been observed, where repeated injections of PEGylated nanoparticles can lead to the production of anti-PEG antibodies (IgM), resulting in rapid clearance of subsequent doses.[6][27] This has prompted research into next-generation stealth polymers, such as polysarcosine or polyzwitterions, that may offer similar biocompatibility without the potential for immunogenicity.[2] Furthermore, there is a "PEG dilemma" where the same stealth properties that prevent immune clearance can also hinder the interaction of targeted ligands with their cellular receptors, potentially reducing therapeutic efficacy.[28]

Conclusion

The PEG chains in linkers like NH-bis(PEG3-t-butyl ester) are critical determinants of biocompatibility for the final conjugated product. Through the synergistic effects of forming a robust hydration layer and providing steric hindrance, these chains effectively "mask" the material from the biological environment. This reduces protein adsorption, minimizes immune recognition, and prolongs systemic circulation time—all hallmarks of a biocompatible material. A thorough understanding of these mechanisms, coupled with rigorous experimental validation using standardized in vitro and in vivo assays, is essential for the successful translation of PEGylated biomaterials and therapeutics from the laboratory to the clinic.

References

- Caracciolo, G., et al. (2017). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale.

- De Martino, L., et al. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)

- D'Souza, S., et al. (2021).

- BOC Sciences. (n.d.). Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.

- BenchChem. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. BenchChem.

- Fülöp, A., et al. (2021). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.

- Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.

- Li, D., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing).

- Ruan, S., et al. (2013).

- Hydromer. (2025). PEG Hydrophilic Coatings and Their Biomedical Uses. Hydromer.

- Wilson, D. R., et al. (2015). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.

- Caracciolo, G., et al. (2017). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing).

- Shre-Al-Deen, F. M., et al. (2022). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. MDPI.

- ResearchGate. (n.d.). Clearance behavior and toxicity of Pa-PEG nanodots.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind PEGylation: Enhancing Protein Stability and Function with PEG Diamine. NINGBO INNO PHARMCHEM CO.,LTD..

- Benchchem. (n.d.).

- Alexis, F., et al. (2008). Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. PMC.

- Kisse, M. A., et al. (2013).

- ResearchGate. (2025). Polyethylene glycol-coated biocompatible surfaces.

- Wikipedia. (n.d.).

- ResearchGate. (2025). Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution.

- Pacharra, S., et al. (2020).

- Ghaffari, R., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.

- ResearchGate. (2025). Effective PEGylation Method to Improve Biocompatibility of Graphene Derivatives.

- Ortiz, D., et al. (2022). Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes. NIH.

- Shah, N. J., et al. (2010). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. PMC - PubMed Central.

- Pacharra, S., et al. (2020).

- Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Amerigo Scientific.

- Atha, D. H., & Ingham, K. C. (1981). Mechanism of Precipitation of Protein by Polyethylene Glycols.

- BroadPharm. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). BroadPharm.

- ResearchGate. (2025). About the Role of Water in Surface-Grafted Poly(ethylene glycol) Layers.

- Al-Akl, N. S., et al. (2014). Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. PMC - NIH.

- Chemistry For Everyone. (2025). What Are PEG Hydrogels And How Are They Used?. YouTube.

- Conju-Probe. (n.d.). PEG-t-butyl ester. Conju-Probe.

- Semantic Scholar. (2000). Effects of polyethylene glycol on protein interactions. Semantic Scholar.

- Xi'an Yimoz Biotechnology Co., Ltd. (n.d.). NH-bis(PEG3-t-butyl ester),NH-bis(PEG3-Boc). 陕西新研博美生物科技有限公司.

- BenchChem. (n.d.).

Sources

- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NH-bis(PEG3-t-butyl ester) - Amerigo Scientific [amerigoscientific.com]

- 12. NH-bis(PEG3-t-butyl ester),NH-bis(PEG3-Boc)-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 13. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]

- 14. hydromer.com [hydromer.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]

- 28. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to NH-bis(PEG3-t-butyl ester): A Heterobifunctional Linker for Advanced Bioconjugation

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics—from antibody-drug conjugates (ADCs) to targeted imaging agents and PROTACs—the linker molecule is not merely a passive connector but a critical component that dictates the stability, solubility, efficacy, and pharmacokinetic profile of the final construct.[][2] Heterobifunctional linkers, possessing two distinct reactive moieties, offer a strategic advantage by enabling sequential, controlled conjugation of different molecules.[3]

This guide provides an in-depth technical overview of NH-bis(PEG3-t-butyl ester) , a versatile heterobifunctional linker. It is designed for researchers, chemists, and drug development professionals seeking to leverage its unique architecture for creating sophisticated bioconjugates. We will delve into its physicochemical properties, mechanism of action, and provide field-tested protocols to ensure reproducible, high-yield results.

Physicochemical Properties and Structural Analysis

NH-bis(PEG3-t-butyl ester) is a PEG-based linker featuring a central secondary amine and two symmetrical arms, each terminating in a t-butyl protected carboxylic acid.[4][5] This structure provides a unique "Y-shape" or branched architecture.

| Property | Value / Description | Source |

| CAS Number | 1814901-03-5 | [6] |

| Molecular Formula | C₂₆H₅₁NO₁₀ | [6][7] |

| Molecular Weight | ~537.7 g/mol | [6][7] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |

| Reactive Groups | 1x Secondary Amine (-NH-), 2x t-butyl protected Carboxylic Acids | [4][5] |

| Spacer Arm | Each arm consists of a 3-unit polyethylene glycol (PEG3) chain. | [6] |

| Storage | Recommended at -20°C to maintain stability. | [6] |

The core advantages of this structure are rooted in its components:

-

Polyethylene Glycol (PEG) Spacers : The PEG3 units are critical for enhancing the hydrophilicity of the linker.[2][8] This property is paramount when conjugating hydrophobic drug payloads, as it helps to mitigate aggregation, improve the solubility of the final conjugate, and can prolong circulation half-life by creating a protective hydration shell.[9][10]

-

t-Butyl Ester Protecting Groups : The t-butyl ester is a robust protecting group for the carboxylic acid moieties. It remains stable during the initial conjugation step involving the central amine but can be cleanly and efficiently removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] This chemical orthogonality is the key to its utility in multi-step conjugation schemes.

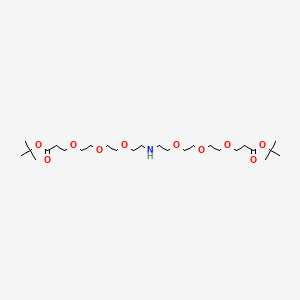

Diagram: Chemical Structure of NH-bis(PEG3-t-butyl ester)

Caption: Structure of NH-bis(PEG3-t-butyl ester).

Mechanism of Action and Bioconjugation Strategy

The heterobifunctional nature of this linker enables a powerful two-stage conjugation strategy. This approach allows for the precise and stoichiometric assembly of complex biomolecular structures, such as an antibody conjugated to two drug molecules.

Stage 1: Amine Coupling to a Carboxyl-Containing Molecule

The first step leverages the reactivity of the central secondary amine. This amine can be conjugated to a molecule containing a carboxylic acid (e.g., on an antibody, protein, or nanoparticle surface) through the formation of a stable amide bond. This reaction requires the activation of the carboxyl group.[13] The most common and robust method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[14]

Causality Behind the Method:

-

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]

-

This intermediate is prone to hydrolysis in aqueous solutions, which would reverse the reaction and lower the yield.[16]

-

NHS is added to trap this intermediate, converting it into a more stable, amine-reactive NHS ester.[13][16] This two-step activation significantly improves coupling efficiency compared to using EDC alone.

Stage 2: Deprotection and Secondary Conjugation

Once the first molecule is attached, the t-butyl ester groups are removed to expose two new, reactive carboxylic acid terminals.

-

Deprotection: This is achieved by treating the conjugate with a strong acid, typically Trifluoroacetic Acid (TFA) , often in a solution with an organic solvent like dichloromethane (DCM).[11][17] The t-butyl carbocation that is formed is scavenged, resulting in the formation of isobutylene gas and regenerating the acid.[18]

-

Second Conjugation: The newly exposed carboxyl groups can now be activated using the same EDC/NHS chemistry described above. These activated esters are then ready to react with a primary amine on a second molecule (e.g., a cytotoxic drug, a fluorescent probe, or a PROTAC warhead) to form another stable amide bond.

This sequential approach provides complete control over the conjugation process, preventing the unwanted homodimerization of the payload molecules.

Diagram: Two-Stage Bioconjugation Workflowdot

Sources

- 2. adcreview.com [adcreview.com]

- 3. purepeg.com [purepeg.com]

- 4. NH-bis(PEG3-t-butyl ester) - Amerigo Scientific [amerigoscientific.com]

- 5. medkoo.com [medkoo.com]

- 6. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. labinsights.nl [labinsights.nl]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. electrochemsci.org [electrochemsci.org]

- 17. rsc.org [rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to PROTAC Linkers: Harnessing the Power of NH-bis(PEG3-t-butyl ester) for Targeted Protein Degradation

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of PROTAC linker technology, focusing on the strategic advantages of Polyethylene Glycol (PEG) linkers. We will conduct a detailed examination of NH-bis(PEG3-t-butyl ester), a versatile and branched building block, and provide actionable protocols for its application in the rational design and synthesis of next-generation protein degraders.

Chapter 1: The PROTAC Revolution: A Paradigm Shift in Targeted Therapeutics

Introduction to Targeted Protein Degradation (TPD)

For decades, drug discovery has been dominated by the principle of occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, this approach is limited; it is estimated that over 80% of the human proteome is considered "undruggable" because it lacks suitable binding pockets. Targeted Protein Degradation (TPD) offers a transformative alternative.[1] Instead of merely inhibiting a protein, TPD technologies, led by PROTACs, actively remove it from the cellular environment.[2] This event-driven pharmacology allows for substoichiometric, catalytic action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological response.[3]

The Ubiquitin-Proteasome System (UPS): The Cell's Natural Disposal Machinery

The UPS is a sophisticated intracellular pathway for protein quality control and regulation.[4] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to substrate proteins.[2] This polyubiquitin tag serves as a molecular signal, marking the protein for recognition and degradation by the 26S proteasome, a multi-catalytic protease complex that breaks the protein down into small peptides.[4][5] The human genome encodes over 600 distinct E3 ligases, each with specific substrate recognition domains, providing a vast toolkit for achieving selective protein degradation.[2]

Mechanism of Action: How PROTACs Hijack the UPS

PROTACs are rationally designed bifunctional molecules that act as a bridge between a POI and an E3 ligase.[6] The process begins with the PROTAC simultaneously binding to both proteins, forming a ternary complex (POI-PROTAC-E3 ligase).[7] This induced proximity positions the POI as a neo-substrate for the E3 ligase, which then facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI's surface.[4][5] The resulting polyubiquitinated POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another catalytic cycle.[3][4]

Chapter 2: The Linker - More Than Just a Spacer

The Critical Role of the Linker in Ternary Complex Formation

The linker is not a passive tether but an active modulator of PROTAC function. Its primary role is to enable the formation of a stable and productive ternary complex.[8] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[9] Conversely, a suboptimal linker can introduce steric clashes or unfavorable geometries, leading to negative cooperativity and reduced activity.[9]

Key "Linkerology" Parameters and Their Impact on PROTAC Efficacy

The optimization of a PROTAC is an empirical process, with the linker being a primary focus of medicinal chemistry efforts.[]

-

2.2.1 Length and Flexibility: The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[11] If it is too short, steric hindrance may prevent the simultaneous binding of both proteins.[11] If it is too long, it may lead to unproductive binding modes or an entropic penalty that destabilizes the ternary complex.[9][11] Flexible linkers, such as alkyl and PEG chains, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[9]

-

2.2.2 Chemical Composition: The linker's composition is a key driver of the PROTAC's overall physicochemical properties, which are often challenging due to their high molecular weight, frequently violating Lipinski's "rule of five".[9] Hydrophilic linkers, particularly those incorporating PEG motifs, can significantly improve aqueous solubility.[7] Conversely, more lipophilic linkers may enhance cell permeability.[9] Balancing these properties is essential for achieving good oral bioavailability and a favorable drug metabolism and pharmacokinetic (DMPK) profile.[9][11]

-

2.2.3 Attachment Points: The vectors on the warhead and E3 ligase ligand to which the linker is attached are crucial.[11] The choice of attachment site is typically guided by identifying solvent-exposed regions on the ligands that do not disrupt their binding to their respective protein targets.[11] The exit vector dictates the trajectory of the linker and, consequently, the relative orientation of the POI and E3 ligase within the ternary complex.

A Comparative Analysis of Linker Chemotypes

PROTAC linkers are generally classified as flexible or rigid, with each class offering distinct advantages and disadvantages.[9]

| Linker Type | Common Examples | Advantages | Disadvantages |

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) chains | Synthetically accessible; conformational flexibility increases the probability of productive complex formation.[9] | High number of rotatable bonds can lead to an entropic penalty upon binding; may contribute to poor DMPK properties.[9] |

| Rigid | Piperazine/Piperidine rings, Phenyl rings, Alkynes, Triazoles | Pre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty; can improve selectivity and DMPK properties.[9][12] | More synthetically challenging; lack of flexibility can make it difficult to achieve the required ternary complex geometry.[9] |

| "Smart" | Azobenzene (photoswitchable), Photocleavable groups | Allows for spatiotemporal control over PROTAC activity.[9][] | Increased synthetic complexity; requires external triggers (e.g., light) for activation. |

Chapter 3: The Advantage of PEG Linkers in PROTAC Design

Among the various linker types, PEG and alkyl chains are by far the most common motifs found in published PROTAC structures.[13] PEG linkers, in particular, offer several compelling advantages.

Enhancing Solubility and Bioavailability

A primary challenge in PROTAC development is their often-poor aqueous solubility, a consequence of their large and frequently lipophilic structures. PEG linkers, being composed of hydrophilic ethylene glycol units, directly counter this issue.[14] By increasing the overall polarity and topological polar surface area (TPSA), PEG linkers enhance the solubility of the PROTAC molecule, which is crucial for administration, absorption, and distribution in biological systems.[7][]

Synthetic Tractability and Modularity

The commercial availability of bifunctional PEG building blocks in various lengths allows for the rapid and systematic synthesis of PROTAC libraries.[13][14] This modularity is essential for the empirical optimization of linker length, a key step in identifying a potent degrader.[14] Robust and well-established chemical methods can be used to easily tune the length and composition of PEG linkers to fine-tune PROTAC properties.[14]

Impact on Pharmacokinetics and Cell Permeability

The properties conferred by PEG linkers can significantly influence the DMPK profile. While increased hydrophilicity can sometimes reduce passive cell permeability, it can also decrease non-specific binding and improve metabolic stability.[7] The ability to precisely tune the number of PEG units allows researchers to strike an optimal balance between solubility and permeability, thereby improving oral absorption and overall exposure.[][14]

Chapter 4: A Deep Dive into NH-bis(PEG3-t-butyl ester)

Chemical Structure and Physicochemical Properties

NH-bis(PEG3-t-butyl ester) is a heterotrifunctional, branched PEG linker building block.[15][16] It features a central secondary amine that serves as a primary conjugation point, and two identical arms, each consisting of a three-unit PEG chain terminating in a t-butyl ester.[15][17]

| Property | Value | Source |

| Chemical Name | di-tert-butyl 3,3'-(azanediylbis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl))dipropanoate (representative structure) | N/A |

| CAS Number | 1814901-03-5 | [15][17] |

| Molecular Formula | C26H51NO10 | [16] |

| Molecular Weight | 537.7 g/mol | [16] |

| Appearance | Colorless to light yellow oil | N/A |

| Key Features | Central secondary amine; two PEG3 arms; two t-butyl ester protected carboxyl groups. | [15][17] |

Rationale for Use: The Strategic Advantage of a Branched Architecture

The unique branched structure of NH-bis(PEG3-t-butyl ester) offers several strategic advantages in advanced PROTAC design:[18]

-

Enhanced Hydrophilicity: The presence of two PEG chains significantly increases the aqueous solubility of the resulting PROTAC, addressing a critical development challenge.[18]

-

Flexible Scaffolding: The dual PEG arms provide a flexible, three-dimensional scaffold that can allow for optimal orientation of the POI and E3 ligase, potentially accessing ternary complex geometries that are unattainable with linear linkers.[18]

-

Versatile Synthetic Hub: The central amine provides a straightforward initial conjugation point. Subsequent deprotection of the two t-butyl esters reveals two carboxylic acid groups. This allows for the potential attachment of two copies of a POI ligand, creating a bivalent PROTAC, or the attachment of other functionalities, such as imaging agents or cell-penetrating peptides.

Reactivity and Orthogonal Chemistry: A Versatile Synthetic Hub

The synthetic utility of NH-bis(PEG3-t-butyl ester) stems from its orthogonal reactive groups.

-

Secondary Amine: The central amine is nucleophilic and readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters), isocyanates, or can undergo reductive amination with aldehydes and ketones.[15][17]

-

t-Butyl Esters: The tert-butyl ester groups are stable to many common reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the terminal carboxylic acids.[15][17][19] These newly revealed carboxyl groups can then be activated for amide bond formation with an amine-functionalized ligand.

Chapter 5: Experimental Protocols and Methodologies

General Workflow for PROTAC Synthesis using a Branched PEG Linker

The synthesis of a PROTAC using NH-bis(PEG3-t-butyl ester) is a modular process involving sequential coupling and deprotection steps. The causality behind this workflow is to ensure controlled, site-specific conjugation. By reacting the single central amine first, we ensure that the first ligand is attached to the core of the linker. The subsequent deprotection then reveals two identical reactive sites, allowing for the final, symmetric conjugation of the second ligand.

Detailed Protocol: Synthesis of a Model PROTAC

This protocol describes a representative synthesis where an amine-containing E3 ligase ligand is first coupled to a bifunctional linker, which is then attached to the POI ligand. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.

Materials:

-

NH-bis(PEG3-t-butyl ester) (1.0 eq)

-

POI Ligand with carboxylic acid (e.g., a BRD4 inhibitor derivative) (1.05 eq)

-

E3 Ligase Ligand with primary/secondary amine (e.g., pomalidomide derivative) (2.1 eq)

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Deprotection Reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

-

Standard workup and purification reagents (EtOAc, aq. NaHCO3, brine, MgSO4, RP-HPLC solvents)

Protocol:

Step 1: Conjugation of POI Ligand to the Central Amine

-

Rationale: This initial step selectively functionalizes the central amine, creating the core of the PROTAC. Using a slight excess of the POI ligand ensures complete consumption of the starting linker.

-

In a dry, nitrogen-flushed flask, dissolve the POI Ligand-COOH (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of NH-bis(PEG3-t-butyl ester) (1.0 eq) in anhydrous DMF to the activated ester solution.

-

Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until the starting linker is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. NaHCO3, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Deprotection of t-butyl Esters

-

Rationale: This step quantitatively removes the t-butyl protecting groups to reveal two terminal carboxylic acids, which are the reactive handles for the next step.

-

Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the di-acid product (mass change corresponding to the loss of two t-butyl groups).

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting dicarboxylic acid intermediate is often used directly in the next step.[3]

Step 3: Conjugation of E3 Ligase Ligand

-

Rationale: This final coupling step attaches the E3 ligase ligand to the two newly formed carboxylic acid terminals.

-

Dissolve the di-acid intermediate from Step 2 (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.

-

Add DIPEA (6.0 eq) and stir for 15 minutes to pre-activate.

-

Add the E3 Ligase Ligand-NH2 (2.1 eq) to the reaction mixture.

-

Stir at room temperature overnight. Monitor progress by LC-MS.

-

Workup and Purification: Perform an aqueous workup as described in Step 1. Purify the final PROTAC product using preparative reverse-phase HPLC (RP-HPLC).